![molecular formula C26H31ClN4O5 B1404688 4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate CAS No. 63899-28-5](/img/structure/B1404688.png)

4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate

Vue d'ensemble

Description

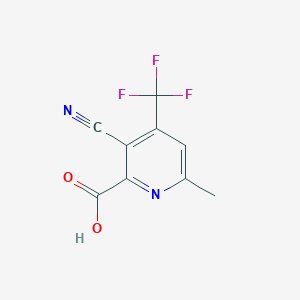

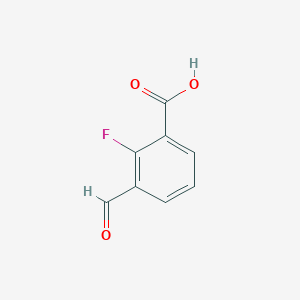

The compound appears to contain two 1,3-dimethylbenzimidazolium groups, which are a type of heterocyclic aromatic organic compound . These groups are connected by a hex-4-en-1-ol chain, which is a six-carbon chain with a double bond and an alcohol group . The compound also contains a perchlorate ion, which is a strong oxidizer .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the benzimidazole rings and the hex-4-en-1-ol chain. The presence of the perchlorate ion would also add ionic character to the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of the substituents on the benzimidazole rings .Applications De Recherche Scientifique

-

Fungicides

- Benzimidazole fungicides are highly effective, low-toxicity, systemic broad-spectrum fungicides .

- They are widely used in agriculture to prevent and control various plant diseases caused by fungi .

- The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate .

-

Medicine

-

Materials Chemistry

-

Electronics

-

Dyes and Pigments

-

Agriculture

-

Quantum Physics

- Benzimidazole derivatives can be used in quantum physics .

- A new method called wavefunction matching has been developed to solve challenging computational problems in quantum physics .

- This approach has applications in fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .

-

Artificial Intelligence

-

Biomedical Sector

-

Catalysts

- Benzimidazole derivatives can be used as catalysts .

- A series of 1,2-disubstituted benzimidazole derivatives were synthesized and characterized .

- They were preliminarily evaluated in vitro assays against a panel of six human cancer cell lines and healthy cells .

- Halogenated structures and methoxylated exhibited the highest biological activity, mainly against lines of Leukemia (K562), colon cancer (HCT-15), breast cancer (MCF-7), and lung (SKLU-1) .

-

Pharmaceutical Applications

- Benzimidazole and its derivatives are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .

- In view of their wide-ranging activities, the synthesis of benzimidazoles and its derivatives remain a primary focus for synthetic chemistry communities .

-

Mechanical Engineering

- Benzimidazole derivatives can be used in mechanical engineering .

- Piller Blowers & Compressors GmbH showcased the PILLER VapoStation, a new solution for a serial connect system for MVR applications based on the VapoFans .

- It combines the reliable performance, high efficiency, and large working area of our VapoFan portfolio with a significantly more compact, even more modular design and greatly improved .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[2-(1,3-dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N4O.ClHO4/c1-27-21-11-5-6-12-22(21)28(2)25(27)17-15-20(10-9-19-31)16-18-26-29(3)23-13-7-8-14-24(23)30(26)4;2-1(3,4)5/h5-8,11-18,31H,9-10,19H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFAZNKXQCKFSF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2[N+](=C1C=CC(=CC=C3N(C4=CC=CC=C4N3C)C)CCCO)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)

![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1404610.png)

![{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1404611.png)

![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)

![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)

![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)